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Compound of Interest

Compound Name: Flrlamide, manduca

CAS No.: 129960-91-4

Cat. No.: B1672852 Get Quote

Executive Summary & Compound Profile
Flrlamide (Phe-Leu-Arg-Leu-NH2) is a bioactive neuropeptide belonging to the FMRFamide-

related peptide (FaRP) family. Often utilized in neurophysiology to study neuromuscular

modulation and synaptic transmission (e.g., in Lymnaea or Manduca models), accurate

characterization requires a precise dose-response curve to determine EC50/IC50 values.

Common challenges in Flrlamide assays stem from its peptide nature—specifically adsorption

to plasticware, enzymatic degradation, and improper concentration ranging. This guide

provides a self-validating workflow to optimize your concentration gradients.

Parameter Technical Specification

Sequence Phe-Leu-Arg-Leu-NH2 (FLRL-amide)

Molecular Weight ~547.7 g/mol (Estimate based on residues)

Solubility
Water soluble; maintain stock in H2O or dilute

Acidic Acid.

Storage -20°C in aliquots (Avoid freeze-thaw cycles).

Typical Assay Range 1 nM – 100 µM (Logarithmic scale).
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Troubleshooting Guide: Dose-Response Anomalies
Issue 1: The "Flat-Line" (No Response Observed)
Symptom: You apply Flrlamide up to 100 µM, but the biological response (contraction,

depolarization, fluorescence) is indistinguishable from the vehicle control.

Root Cause A: Peptide Adsorption. Flrlamide is a short, positively charged peptide. It

adheres rapidly to standard polystyrene or glass.

Solution: Switch to Low-Protein Binding (LoBind) tubes and pipette tips immediately.

Validation: Pre-coat standard tips with 0.1% BSA before handling the peptide if LoBind

consumables are unavailable.

Root Cause B: Proteolytic Degradation. Peptidases in the tissue preparation or serum

degrade Flrlamide before it binds the receptor.

Solution: Add a protease inhibitor cocktail (e.g., amastatin or bestatin) to the assay buffer.

Causality: FMRFamide-like peptides have half-lives of minutes in unbuffered biological

fluids.

Issue 2: The "Cliff" (Hill Slope > 3.0)
Symptom: The response jumps from 0% to 100% within a single dilution step.

Root Cause: Dilution factor is too large (e.g., 10-fold serial dilutions).

Solution: Tighten the dilution series. Switch from 1:10 (Log10) to 1:3 (Half-Log) dilutions.

Protocol: This provides more data points around the inflection point (EC50), allowing the

non-linear regression algorithm to fit the slope accurately.

Issue 3: Incomplete Saturation (No Upper Plateau)
Symptom: The curve continues to rise at the highest concentration; Emax is undefined.

Root Cause: The top concentration is below the receptor's saturation limit.
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Solution: Increase the top concentration by 10x (e.g., if 10 µM was max, go to 100 µM).

Warning: At >100 µM, watch for non-specific effects (e.g., pH changes or osmolality shifts)

which can mimic specific binding.

Optimized Experimental Protocol: Serial Dilution
To generate a robust sigmoidal curve, you must cover the full dynamic range (0% to 100%

effect).

Materials
Stock Solution: 10 mM Flrlamide in HPLC-grade water (aliquoted).

Assay Buffer: Physiological Saline (e.g., HEPES-buffered saline), pH 7.4.

Vehicle Control: Assay Buffer (0 concentration).

Step-by-Step Workflow
Define the Range: Target a final range of 100 µM down to 0.1 nM.

Prepare Top Standard (Tube 1):

Add 10 µL of 10 mM Stock to 990 µL Assay Buffer.

Concentration: 100 µM.

Perform 1:3 Serial Dilution (Tubes 2–8):

Place 600 µL of Assay Buffer into 7 tubes.

Transfer 300 µL from Tube 1 to Tube 2. Mix by vortexing (mild).

Repeat transfer (300 µL) sequentially down the line.

Result: You generate concentrations of roughly 100 µM, 33 µM, 11 µM, 3.7 µM, etc.
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Application: Apply from lowest to highest concentration to minimize desensitization artifacts

in tissue baths.

Visualization: Workflow & Signaling Logic
A. Serial Dilution Workflow (Graphviz)
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Figure 1: 1:3 Serial Dilution Strategy for Flrlamide to ensure accurate EC50 calculation.

B. Putative Signaling Pathway (FaRPs)
Flrlamide, as a FMRFamide-related peptide, typically acts via G-Protein Coupled Receptors

(GPCRs) to modulate ion channels.
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Figure 2: Generic signal transduction pathway for FMRFamide-like peptides leading to

measurable response.

Frequently Asked Questions (FAQ)
Q: Can I use DMSO to dissolve Flrlamide? A: While Flrlamide is generally water-soluble,

DMSO is acceptable if you are screening a library. However, keep the final DMSO

concentration below 0.1% in the assay. High DMSO levels can permeabilize membranes,

causing false positives in calcium flux assays [1].

Q: My EC50 shifts significantly between experiments. Why? A: This is often due to peptide

oxidation. The Methionine (Met) in FMRFamide is susceptible to oxidation, though Flrlamide

(Phe-Leu-Arg-Leu) lacks Met, making it more stable. However, check your stock solution for

precipitation or evaporation. Always prepare fresh working dilutions on the day of the

experiment.

Q: How do I calculate the EC50 from my data? A: Do not use linear regression. You must use

Non-Linear Regression (Curve Fit).

Equation:Y = Bottom + (Top - Bottom) / (1 + 10^((LogEC50 - X) * HillSlope))

Software: GraphPad Prism, SigmaPlot, or R (drc package).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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